Ethyl (2R)-azetidine-2-carboxylate is a chemical compound belonging to the class of azetidine derivatives, characterized by a four-membered nitrogen-containing ring. This compound is notable for its applications in medicinal chemistry and organic synthesis. The systematic name reflects its structure, which includes an ethyl ester functional group and a chiral center at the second position of the azetidine ring.
Ethyl (2R)-azetidine-2-carboxylate can be synthesized through various organic reactions involving azetidine derivatives, particularly through methods that incorporate carboxylic acid derivatives and alcohols.
The synthesis of Ethyl (2R)-azetidine-2-carboxylate can be achieved through several methods, including:
The reactions are typically performed under inert atmosphere conditions to prevent unwanted side reactions. Dry solvents and reagents are crucial for achieving high yields and purity of the final product.
Ethyl (2R)-azetidine-2-carboxylate has a molecular formula of . Its structure features:
Ethyl (2R)-azetidine-2-carboxylate can participate in various chemical reactions, including:
The reactivity of Ethyl (2R)-azetidine-2-carboxylate is influenced by the presence of the nitrogen atom in the ring, which can stabilize positive charges during reaction mechanisms.
The mechanism of action for Ethyl (2R)-azetidine-2-carboxylate primarily involves its ability to act as a nucleophile due to the lone pair on the nitrogen atom in the azetidine ring. This allows it to participate in various substitution and addition reactions, facilitating its use in synthesizing more complex organic molecules.
The compound's reactivity is enhanced by its chiral nature, allowing for stereoselective synthesis pathways that are valuable in pharmaceutical applications.
Ethyl (2R)-azetidine-2-carboxylate has significant applications in:
Azetidine-2-carboxylic acid (AZE) synthases are pivotal enzymes in generating the core azetidine ring system required for ethyl (2R)-azetidine-2-carboxylate biosynthesis. These enzymes, such as AzeJ from Pseudomonas aeruginosa and VioH from Cystobacter violaceus, catalyze an intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring, releasing methylthioadenosine (MTA) [1] [4]. Structural analyses (PDB IDs: 8RYD, 8RYE, 8RYF) reveal that AZE synthases adopt a classic Rossmann fold typical of class I methyltransferases, but facilitate cyclization rather than methylation [4]. The reaction proceeds via a kinked conformation of SAM, where the sulfonium's electrophilicity activates the γ-carbon for nucleophilic attack by the α-amine group (distance: 2.9 Å). This conformation is stabilized by cation-π interactions between Phe134 and the amino group of SAM's homocysteine moiety, increasing nucleophilicity for ring closure [1] [4]. The resulting AZE serves as the direct precursor for ethyl ester derivatives through subsequent enzymatic esterification.
Table 1: Characteristics of Key AZE Synthases
Enzyme | Source Organism | Oligomerization | Specific Activity | PDB ID (Ligand) |
---|---|---|---|---|
AzeJ | Pseudomonas aeruginosa | Homodimer | High (Native AZE) | 8RYD (SAH), 8RYE (MTA/AZE) |
VioH | Cystobacter violaceus | Monomeric | Low (Requires VioG for methyl-AZE) | 8RYG (SAH) |
Microbial production of ethyl (2R)-azetidine-2-carboxylate leverages engineered Pseudomonas or Streptomyces strains expressing heterologous AZE synthases and esterification enzymes. Critical engineering strategies include:
Table 2: Engineering Approaches for Ethyl Ester Production
Host Strain | Engineering Strategy | Key Genetic Modifications | Yield Improvement |
---|---|---|---|
E. coli BLR(DE3) | Soluble expression | azeJ in pET29 with NdeI/XhoI sites | Soluble enzyme: 45 mg/L |
Pseudomonas sp. A2C | Periplasmic protection | csaA export chaperone co-expression | AZE hydrolase activity: +300% |
Streptomyces cattleya | NRPS engineering | AZE synthase + ethyltransferase module | Azabicyclene analogs: 220 mg/L |
The catalytic efficiency of AZE synthases hinges on precise substrate constraints and dynamic residue interactions:
Table 3: Kinetic and Mutational Analysis of AZE Synthases
Parameter/Variant | AzeJ (Wild-Type) | VioH (Wild-Type) | AzeJ-F134A Mutant |
---|---|---|---|
kcat (min⁻¹) | 22.4 ± 1.7 | 3.2 ± 0.4 | Not detectable |
KM (SAM, mM) | 0.18 ± 0.03 | 0.42 ± 0.08 | - |
Catalytic Efficiency (kcat/KM) | 124.4 | 7.6 | 0 |
Key Residues | Phe134, Tyr175, Asp85 | Met149 (γ-carbon binding) | Disrupted cation-π |
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